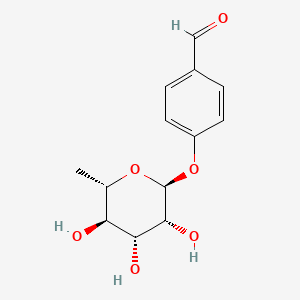
4-chloro-N-Butylcathinone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-Butylcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Crystal Structure
4-Chloro-N-Butylcathinone (hydrochloride), as part of the cathinone derivatives, has been characterized using various spectroscopic methods. Comprehensive chemical characterization of this substance, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, provides essential data for its identification and understanding of its crystal structure (Kuś et al., 2016).
Forensic Drug Analysis
In forensic science, the differentiation of 4-chloro-N-Butylcathinone (hydrochloride) from its isomers is crucial. Advanced techniques like gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and liquid chromatography-diode array detector (LC-DAD) have been employed to differentiate these substances in drug seizures (Cheng & Wong, 2019).
Blood Concentration Analysis in Forensic Cases
Determining the blood concentrations of 4-chloro-N-Butylcathinone (hydrochloride) in forensic cases, including nonfatal intoxications and fatalities, is a critical aspect of forensic toxicology. A new method for quantification using gas chromatography–mass spectrometry (GC–MS) has been developed to assist in the recognition of the possible effects caused by this substance (Tomczak et al., 2018).
High-Throughput Sensing in Crime Sites
Carbon dots functionalized papers have been used for the sensitive and selective assays of 4-chloro-N-Butylcathinone (hydrochloride) in crime scenes. This technique, involving photoluminescence quenching of carbon dots, allows for quick screening of such substances in law enforcement scenarios (Yen et al., 2019).
Toxicokinetic Studies
Toxicokinetic studies provide insights into the metabolism and elimination of 4-chloro-N-Butylcathinone (hydrochloride). Such studies, using techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), help in understanding the substance’s behavior in the human body, which is crucial for both clinical and forensic toxicology (Wagmann et al., 2019).
Complexation for Forensic Analysis
The use of 4-tert-butylcalix[4]arene tetra-acetate as a receptor in potentiometric sensors for detecting cathinone derivatives including 4-chloro-N-Butylcathinone (hydrochloride) is a novel approach in forensic analysis. This method provides a rapid and efficient technique for the detection of cathinone derivatives (Shishkanova et al., 2019).
Eigenschaften
Produktname |
4-chloro-N-Butylcathinone (hydrochloride) |
|---|---|
Molekularformel |
C13H18ClNO · HCl |
Molekulargewicht |
276.2 |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
DKPILUWUWJLVPE-UHFFFAOYSA-N |
SMILES |
CC(NCCCC)C(C1=CC=C(Cl)C=C1)=O.Cl |
Synonyme |
para-Butyl-N-Chlorocathinone; 4-Chlorobutylcathinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






